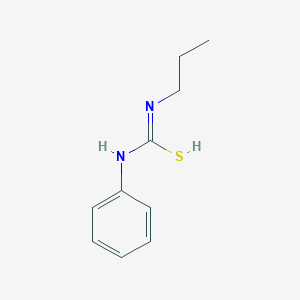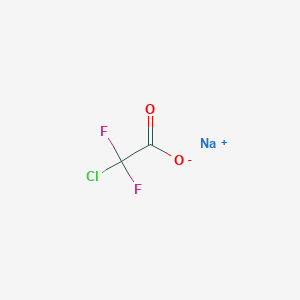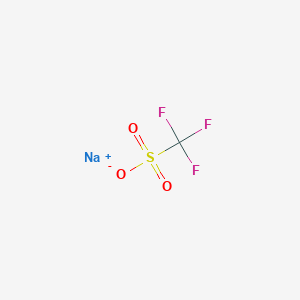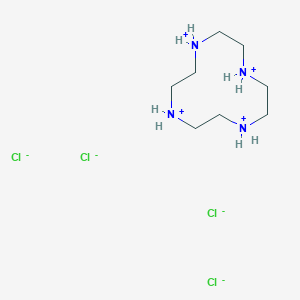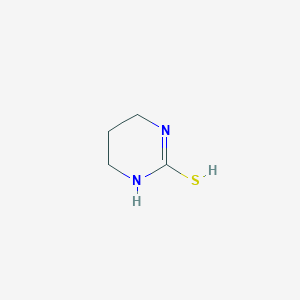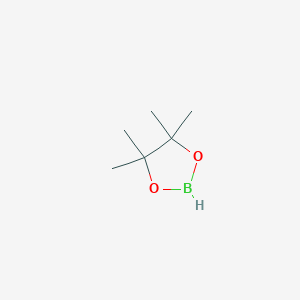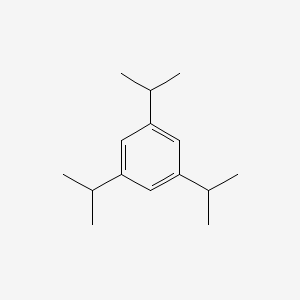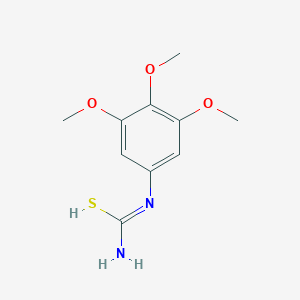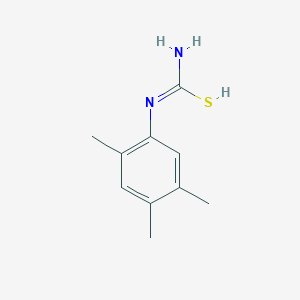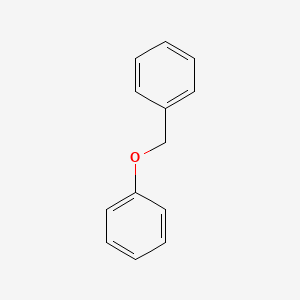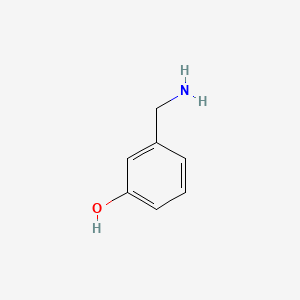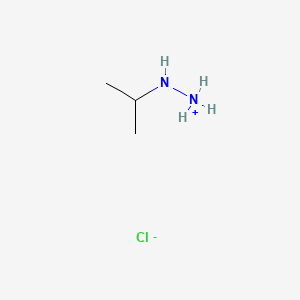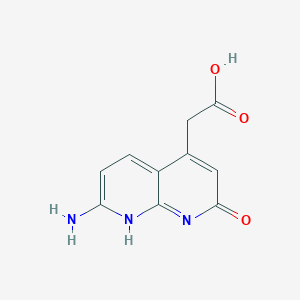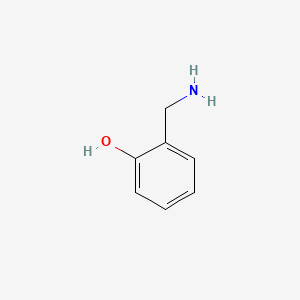
2-(Aminomethyl)phenol
概要
説明
2-(Aminomethyl)phenol is a chemical compound with the empirical formula C7H9NO . It is also known by other names such as 2-Hydroxybenzylamine and (2-Hydroxyphenyl)methylamine . It is used as an organic building block .
Molecular Structure Analysis
The molecular weight of 2-(Aminomethyl)phenol is 123.15 . The SMILES string representation is NCc1ccccc1O and the InChI is 1S/C7H9NO/c8-5-6-3-1-2-4-7(6)9/h1-4,9H,5,8H2 .Chemical Reactions Analysis
2-(Aminomethyl)phenols modified boehmite has been used as a catalyst for various reactions. It has been employed as a recyclable catalyst for Suzuki–Miyaura cross-coupling reaction with high reactivity . It also performed well as a catalyst in the Konevenagel condensation reactions to construct a variety of structurally diverse α-cyano-substituted alkenes with up to 99% yield .Physical And Chemical Properties Analysis
2-(Aminomethyl)phenol is a solid . It is slightly soluble in water . The predicted density is approximately 1.1 g/cm^3 and the predicted refractive index is n20D 1.59 . The pKa value is predicted to be 8.63 .科学的研究の応用
1. Catalyst for Carbon-Carbon Bond Formation Reactions 2-(Aminomethyl)phenols-modified boehmite nanoparticles have been used as catalysts for carbon-carbon bond formation reactions . This material has been employed as a recyclable catalyst for Suzuki–Miyaura cross-coupling reaction with high reactivity . It also performed well as a catalyst in the Konevenagel condensation reactions .
Catalyst for Reduction of Nitroarenes
Rhodium nanoparticles supported on 2-(aminomethyl)phenols-modified Fe3O4 spheres have been used as a magnetically recoverable catalyst for the reduction of nitroarenes . This catalyst system is effective in catalyzing the reduction of toxic pollutant 4-nitrophenol .
3. Catalyst for Degradation of Dyes in Water The same Rhodium nanoparticles supported on 2-(aminomethyl)phenols-modified Fe3O4 spheres have also been used for the degradation of dyes in water . The catalyst can degrade MO, MB and RhB dyes .
Reagent in Organic Synthesis Processes
2-(Aminomethyl)phenol hydrochloride is used as a reagent in many organic synthesis processes.
Biological Activities
Safety and Hazards
2-(Aminomethyl)phenol is classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause an allergic skin reaction and is suspected of causing genetic defects . It is harmful if swallowed or inhaled . Safety measures include avoiding breathing dust, using personal protective equipment, and ensuring adequate ventilation .
作用機序
Target of Action
The primary targets of 2-(Aminomethyl)phenol are currently under investigation .
Mode of Action
It is under investigation in clinical trials, such as NCT03556319 , which may provide more insights into its interactions with biological targets and the resulting changes.
Biochemical Pathways
Phenolic compounds, to which 2-(Aminomethyl)phenol belongs, are known to be involved in various biochemical pathways, including the shikimate and phenylpropanoid pathways . .
Result of Action
The molecular and cellular effects of 2-(Aminomethyl)phenol’s action are currently under investigation . As part of the phenolic compounds group, it may exhibit antioxidant properties and could potentially play a role in preventing oxidative stress-related diseases . .
特性
IUPAC Name |
2-(aminomethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c8-5-6-3-1-2-4-7(6)9/h1-4,9H,5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRZOPQOBJRYSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70902921 | |
| Record name | NoName_3497 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70902921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)phenol | |
CAS RN |
932-30-9, 50312-64-6 | |
| Record name | 2-(Aminomethyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=932-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Aminomethyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Aminomethyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050312646 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(aminomethyl)phenol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14855 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 932-30-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127870 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(aminomethyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.045 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (aminomethyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.378 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(AMINOMETHYL)PHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/696R5N4NRM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 2-(Aminomethyl)phenol relate to its saluretic activity?
A1: Research has shown that the specific arrangement of functional groups in 2-(Aminomethyl)phenol is crucial for its saluretic effects. [, , , , ] Modifying the position of the aminomethyl group or replacing the phenolic hydroxyl or aminomethyl groups significantly diminishes the compound's ability to increase salt excretion. [, ] Additionally, substituting the nitrogen with bulky groups or groups resistant to hydrolysis also reduces saluretic activity. [] Interestingly, spiroannulation and quaternization can separate the saluretic and antihypertensive effects observed in some derivatives. []
Q2: Can you elaborate on the importance of the neighboring ionizable 1-hydroxyl and 2-aminomethyl groups in 2-(Aminomethyl)phenol derivatives for their biological activity?
A2: The proximity of the 1-hydroxyl and 2-aminomethyl groups in 2-(Aminomethyl)phenol derivatives is essential for their ability to inhibit swelling-activated chloride channels in human neutrophils. [] This interaction likely involves the formation of secondary ring structures, contributing to the compound's potency. []
Q3: How does the rate of hydrolysis affect the saluretic activity of spiroannulated 2-(Aminomethyl)phenols?
A3: Studies indicate an inverse relationship between the rate of hydrolysis and saluretic effects in spiroannulated 2-(Aminomethyl)phenols. [] Compounds with slower in vivo hydrolysis rates tend to exhibit stronger saluretic activity. [] This suggests that the intact spiroannulated structure is important for interacting with the biological target responsible for salt excretion.
Q4: Which structural modifications in the 2-(Aminomethyl)phenol scaffold led to improved potency as chloride channel inhibitors?
A4: Introducing a 5-aza isostere to the 2-(Aminomethyl)-4-(1,1-dimethylethyl)-6-iodophenol structure resulted in a compound (4-(aminomethyl)-6-(1,1-dimethylethyl)-2-iodo-3-pyridinol dihydrochloride) with high saluretic diuretic activity in both rats and dogs. [] This highlights the potential of exploring isosteric replacements within the scaffold for optimizing biological activity.
Q5: Does the rate of kill of antimalarial compounds relate to their mode of action?
A5: Yes, research suggests a strong correlation between the rate of kill and the mode of action for antimalarial compounds. [] For instance, inhibitors targeting PfATP4 exhibit faster cytocidal action compared to those affecting parasite hemoglobin catabolism, dihydrofolate reductase-thymidylate synthase (DHFR-TS), dihydroorotate dehydrogenase (DHODH), or the bc1 complex. [] Interestingly, specific core scaffolds like diamino-glycerols and 2-(aminomethyl)phenol display intrinsic rapid cytocidal activity. [] This information helps guide medicinal chemistry efforts to develop faster-acting antimalarial drugs.
Q6: What are the applications of 2-(Aminomethyl)phenols in organic synthesis?
A7: 2-(Aminomethyl)phenols are versatile building blocks in organic synthesis. They serve as precursors for 2-substituted 1,3-benzoxazines through reactions with aldehydes or paraformaldehyde. [] These benzoxazines are important heterocyclic compounds with applications in various fields.
Q7: How are 2-(Aminomethyl)phenol derivatives utilized in synthesizing dibenzo[b,f][1,4]oxazepines (DBOs)?
A8: Dibenzo[b,f][1,4]oxazepines (DBOs) are a class of compounds with diverse pharmacological activities. 2-(Aminomethyl)phenol derivatives act as crucial building blocks in synthesizing DBOs. One common approach involves reacting a substituted 2-(aminomethyl)phenol with a substituted 2-nitro-1-bromobenzene, ultimately leading to the formation of the DBO structure. []
Q8: Can you provide examples of reactions where 2-(Aminomethyl)phenol derivatives are employed as supporting ligands or modifiers for catalysts?
A9: Research demonstrates the effectiveness of 2-(Aminomethyl)phenol-modified materials as catalyst supports. For example, rhodium nanoparticles supported on 2-(aminomethyl)phenols-modified Fe3O4 spheres show promise as magnetically recoverable catalysts for reducing nitroarenes and degrading dyes in water. [] Furthermore, 2-(Aminomethyl)phenols-modified boehmite nanoparticles have shown potential as catalysts for carbon-carbon bond formation reactions. [] These examples highlight the ability of 2-(Aminomethyl)phenol derivatives to enhance catalytic activity and facilitate catalyst recovery due to their ability to bind metal species and their potential for further functionalization.
Q9: Have computational methods been applied to study 2-(Aminomethyl)phenol and its derivatives?
A9: While specific examples of computational studies on 2-(Aminomethyl)phenol are limited within the provided abstracts, it is worth noting that computational chemistry is routinely employed to investigate structure-activity relationships (SAR) and design novel molecules with improved properties. Techniques like molecular docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) studies can offer valuable insights into the interaction of these compounds with their biological targets, helping to rationalize observed experimental results and guide further optimization efforts.
Q10: What are the pharmacological effects of 2-(Aminomethyl)phenols?
A11: 2-(Aminomethyl)phenols, specifically some 4-alkyl-6-halo derivatives, have shown significant saluretic and diuretic activities in rats and dogs. [] This means they can increase the excretion of salt and water through urine. Additionally, some derivatives exhibit antihypertensive activity. [, ] For example, compound 2 (2-(aminomethyl)-4-(1,1-dimethylethyl)-6-iodophenol) displayed potent saluretic, diuretic, and antihypertensive effects. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



